![molecular formula C9H9BrN2O B13922994 6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine CAS No. 116355-17-0](/img/structure/B13922994.png)
6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a methoxymethyl group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by bromination and methoxymethylation. One common method involves the following steps:
Condensation Reaction: 2-Aminopyridine reacts with an aldehyde in the presence of a catalyst to form an imidazo[1,2-a]pyridine intermediate.
Bromination: The intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Methoxymethylation: Finally, the brominated intermediate undergoes methoxymethylation using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substituted Derivatives: Various substituted imidazo[1,2-a]pyridine derivatives are formed depending on the nucleophile used.
Oxidized and Reduced Products: Different oxidation states of the compound can be achieved through controlled reactions.
Scientific Research Applications
6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a drug candidate.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxymethyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
- 6-Bromo-2-(hydroxymethyl)imidazo[1,2-a]pyridine
- 6-Bromo-2-(methyl)imidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine is unique due to the presence of the methoxymethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives and enhances its potential in medicinal chemistry and material science.
Properties
CAS No. |
116355-17-0 |
|---|---|
Molecular Formula |
C9H9BrN2O |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
6-bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2O/c1-13-6-8-5-12-4-7(10)2-3-9(12)11-8/h2-5H,6H2,1H3 |
InChI Key |
DCQZNCBLJMZLKK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


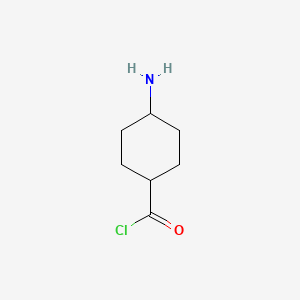

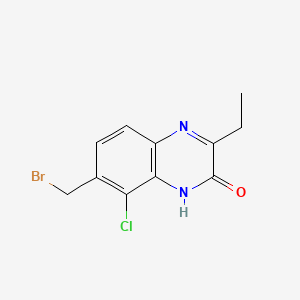
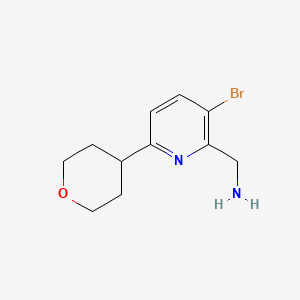


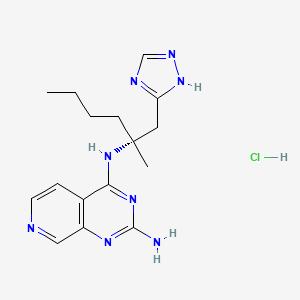
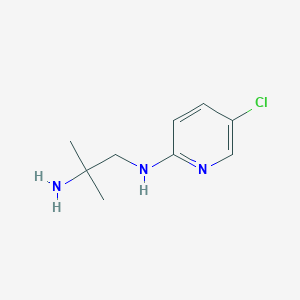
![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)

![Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate](/img/structure/B13922973.png)

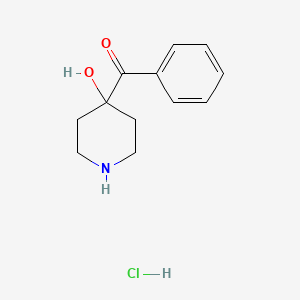
![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)
